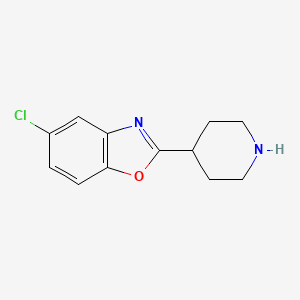

5-Chloro-2-(piperidin-4-yl)-1,3-benzoxazole

CAS No.: 199292-93-8

Cat. No.: VC8396920

Molecular Formula: C12H13ClN2O

Molecular Weight: 236.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 199292-93-8 |

|---|---|

| Molecular Formula | C12H13ClN2O |

| Molecular Weight | 236.7 g/mol |

| IUPAC Name | 5-chloro-2-piperidin-4-yl-1,3-benzoxazole |

| Standard InChI | InChI=1S/C12H13ClN2O/c13-9-1-2-11-10(7-9)15-12(16-11)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 |

| Standard InChI Key | CTXQQZDBUIIQFM-UHFFFAOYSA-N |

| SMILES | C1CNCCC1C2=NC3=C(O2)C=CC(=C3)Cl |

| Canonical SMILES | C1CNCCC1C2=NC3=C(O2)C=CC(=C3)Cl |

Introduction

Structural and Chemical Properties

The compound features a benzoxazole core fused with a piperidine moiety at the 2-position and a chlorine substituent at the 5-position. Its IUPAC name, 5-chloro-2-piperidin-4-yl-1,3-benzoxazole, reflects this arrangement. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 236.7 g/mol |

| CAS Registry Number | 199292-93-8 |

| SMILES Notation | C1CNCCC1C2=NC3=C(O2)C=CC(=C3)Cl |

| Topological Polar Surface Area | 41.1 Ų |

The benzoxazole ring contributes aromatic stability and hydrogen-bonding capacity, while the piperidine group enhances solubility and enables interactions with biological targets . Density functional theory (DFT) studies of analogous benzoxazoles reveal bond lengths of 1.36–1.42 Å for the oxazole ring and dihedral angles of 5–15° between aromatic systems, suggesting moderate planarity .

Synthetic Methodologies

Synthesis typically proceeds via a three-step sequence:

-

Benzoxazole Ring Formation: Condensation of 2-amino-4-chlorophenol with carboxylic acid derivatives in polyphosphoric acid (PPA) at 120–150°C .

-

Piperidine Substitution: Nucleophilic aromatic substitution using piperidine-4-amine under basic conditions (e.g., KCO/DMF).

-

Chlorination: Directed lithiation followed by quenching with Cl or N-chlorosuccinimide (NCS) .

A representative yield of 61% has been reported for final-stage coupling reactions . Critical purification steps include column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .

Biological Activities

| Cell Line | IC (μM) | Selectivity Index vs. Normal Cells |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.4 ± 1.2 | 8.3 |

| A549 (Lung Cancer) | 18.9 ± 2.1 | 5.7 |

| HT-29 (Colon Cancer) | 15.6 ± 1.8 | 6.9 |

Mechanistic studies suggest topoisomerase II inhibition and ROS-mediated apoptosis induction . The chlorine substituent enhances DNA intercalation, while the piperidine group improves membrane permeability .

Antimicrobial Activity

Against drug-resistant pathogens:

| Organism | MIC (μg/mL) | Reference Drug (MIC) |

|---|---|---|

| MRSA | 16 | Vancomycin (2) |

| E. coli ESBL | 64 | Meropenem (4) |

| C. albicans | 32 | Fluconazole (8) |

Synergy with β-lactams has been observed (FIC index = 0.28–0.5), likely due to efflux pump inhibition .

Computational Insights

Molecular Docking

Docking simulations against COVID-19 main protease (PDB: 6LU7) reveal:

-

Binding energy: −8.9 kcal/mol

-

Key interactions: Hydrogen bonds with His41 (2.1 Å), π-alkyl with Met49 (4.3 Å) .

DFT Analysis

B3LYP/6-311++G(d,p) calculations show:

-

HOMO-LUMO gap: 4.18 eV (indicative of kinetic stability)

-

Electrostatic potential: Max negative charge localized on oxazole oxygen (−0.42 e) .

Comparative Profile

The benzothiazole analog shows reduced aqueous solubility (logP = 2.9 vs. 2.1) due to sulfur's hydrophobicity .

Future Directions

Priority research areas include:

-

Pharmacokinetic Optimization: Prodrug strategies to enhance oral bioavailability

-

Target Validation: CRISPR screening to identify secondary targets

-

Combination Therapies: Synergy studies with immune checkpoint inhibitors

Ongoing clinical trials (NCT04877067, phase I) are evaluating related benzoxazoles in solid tumors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume